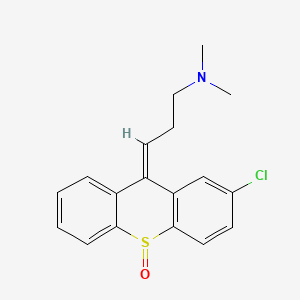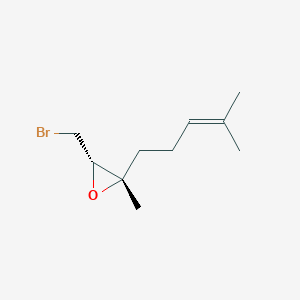
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound features a bromomethyl group and a methyl group attached to the oxirane ring, along with a 4-methyl-3-pentenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The specific precursor for this compound would be a bromomethylated alkene.
Halogenation and Cyclization: Another method involves the halogenation of a suitable alkene followed by cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are often employed to ensure the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane. For example, using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used. For example, using sodium azide would yield an azide-substituted product.
Ring-Opening Reactions: The major products are typically diols or halohydrins, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and subsequent reactions. The bromomethyl group can also participate in substitution reactions, further diversifying its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S-cis)-3-(Chloromethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
(2S-cis)-3-(Hydroxymethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromomethyl group in (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane imparts unique reactivity compared to its analogs. Bromine is a better leaving group than chlorine, making nucleophilic substitution reactions more favorable. Additionally, the specific stereochemistry (2S-cis) can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
(2S,3S)-3-(bromomethyl)-2-methyl-2-(4-methylpent-3-enyl)oxirane |
InChI |
InChI=1S/C10H17BrO/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9H,4,6-7H2,1-3H3/t9-,10+/m1/s1 |
Clé InChI |
YBLCNHAYWVYVPC-ZJUUUORDSA-N |
SMILES isomérique |
CC(=CCC[C@]1([C@H](O1)CBr)C)C |
SMILES canonique |
CC(=CCCC1(C(O1)CBr)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


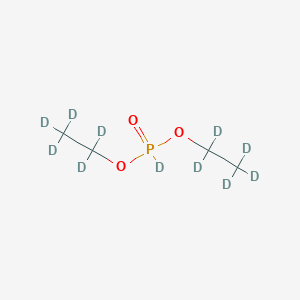
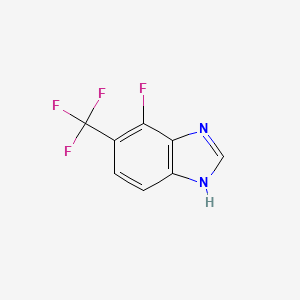
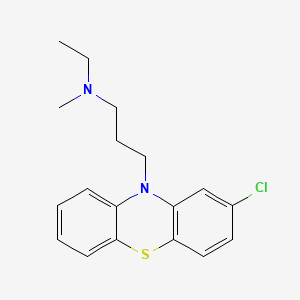
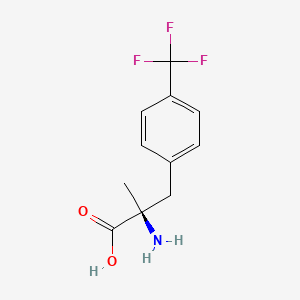
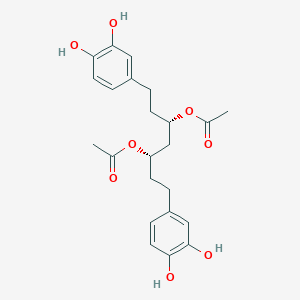
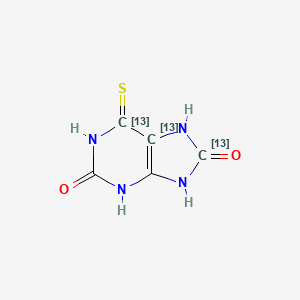
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
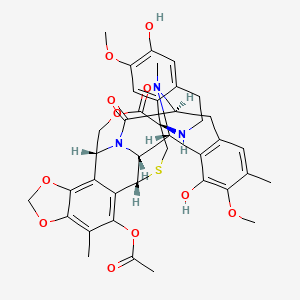
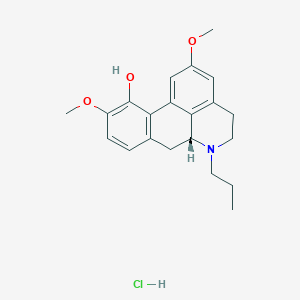
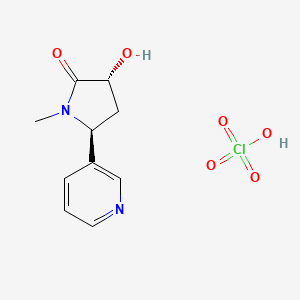
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
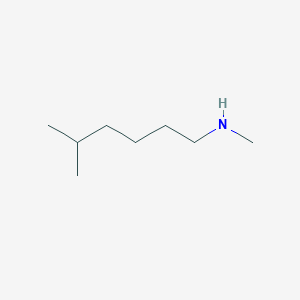
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
